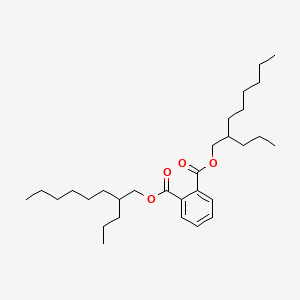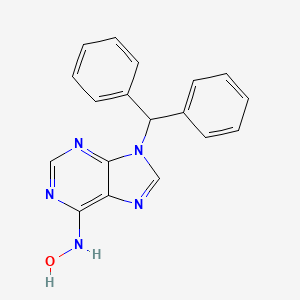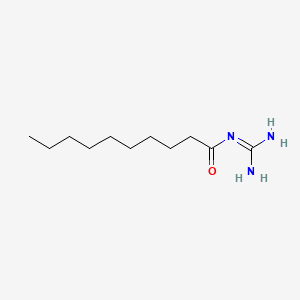
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is a specialized organic compound featuring a four-membered oxetane ring. This compound is notable for its unique chemical structure, which includes a pentafluoropropoxy group, making it an interesting subject for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-, typically involves intramolecular cyclization reactions. One common method is the cyclization through C-O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the reaction conditions.
Substitution reactions: The compound can undergo substitution reactions where the pentafluoropropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for ring-opening reactions and electrophiles for substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched alcohols, while substitution reactions can yield various substituted oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane, 3-ethyl-3-((2-oxiranylmethoxy)methyl)-: This compound features an oxirane group instead of the pentafluoropropoxy group.
3-Methyl-3-oxetanemethanol: This compound has a hydroxymethyl group instead of the pentafluoropropoxy group.
Uniqueness
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is unique due to the presence of the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and reactivity .
Eigenschaften
CAS-Nummer |
449177-94-0 |
|---|---|
Molekularformel |
C8H11F5O2 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxymethyl)oxetane |
InChI |
InChI=1S/C8H11F5O2/c1-6(2-14-3-6)4-15-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
InChI-Schlüssel |
WTXTVOBDAYMETL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COCC(C(F)(F)F)(F)F |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
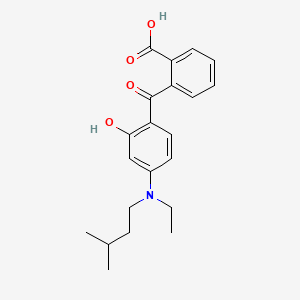
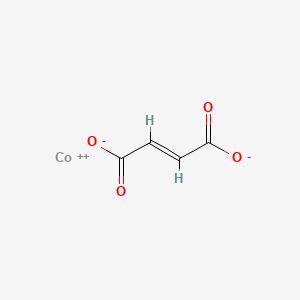
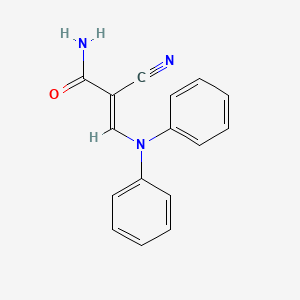
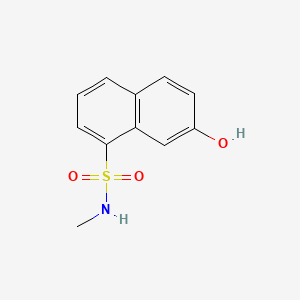

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


